![molecular formula C26H15F6N5O3 B2577453 N-[5-(呋喃-2-基)-2-(6-氧代-4-苯基-1H-嘧啶-2-基)吡唑-3-基]-3,5-双(三氟甲基)苯甲酰胺 CAS No. 1210498-60-4](/img/no-structure.png)

N-[5-(呋喃-2-基)-2-(6-氧代-4-苯基-1H-嘧啶-2-基)吡唑-3-基]-3,5-双(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

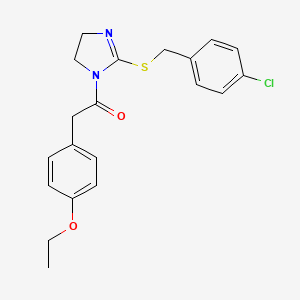

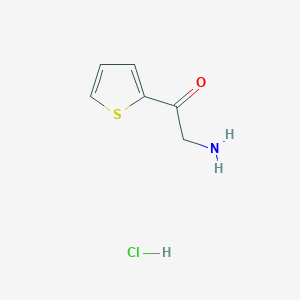

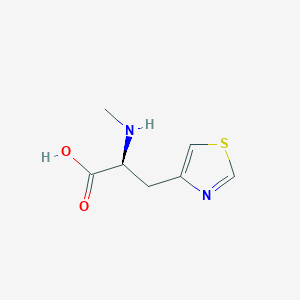

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, a pyrimidine ring, and a benzamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially react under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. These properties are typically determined experimentally .科学研究应用

杂环化合物合成

研究人员开发了用于新型杂环化合物合成的新型嗪和氮杂三嗪的多功能前体,这些前体结合了二溴苯并呋喃部分。这些化合物由于其独特的结构特征和生物活性,在材料科学和药物化学中具有潜在应用 (Sanad & Mekky, 2018).

抗病毒活性

一些基于苯甲酰胺的杂环化合物对禽流感病毒表现出显着的抗病毒活性,突出了它们作为抗病毒剂的潜力。这些化合物的合成路线为针对各种病毒感染的新型疗法的开发奠定了基础 (Hebishy 等人,2020).

合成方法

探索包含呋喃核的嘌呤类似物的合成新方法表明了这些化合物在药物开发和材料科学中的多功能性。这些方法能够创建各种稠合杂环环系,这对于新材料和药物的开发至关重要 (Mostafa & Nada, 2015).

分子识别

对芳香二阳离子(例如与呋喃咪有关的芳香二阳离子)对混合核酸序列的特异性分子识别进行的研究阐明了增强 DNA 结合亲和力的结构起源。这些发现对设计用于特异性识别 DNA 序列的化合物具有影响,有助于基因治疗和分子诊断的进步 (Wang 等人,2000).

超分子化学

关于涉及四氟对苯二甲酸和氮杂化合物的能量多组分分子固体的形成的研究展示了氢键和弱分子间相互作用在将分子组装成更大结构中的作用。这些研究促进了超分子化学领域的发展,提供了对具有先进性能的新材料设计的见解 (Wang 等人,2014).

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, which is synthesized from furan-2-yl hydrazine and 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid. The second intermediate is a benzamide derivative, which is synthesized from 3,5-bis(trifluoromethyl)aniline and 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "Furan-2-yl hydrazine", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "3,5-bis(trifluoromethyl)aniline", "2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide" ], "Reaction": [ "Synthesis of pyrazole intermediate: Furan-2-yl hydrazine is reacted with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the pyrazole intermediate.", "Synthesis of benzamide intermediate: 3,5-bis(trifluoromethyl)aniline is reacted with 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide in the presence of a base such as potassium carbonate to form the benzamide intermediate.", "Coupling of intermediates: The pyrazole and benzamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the final product." ] } | |

CAS 编号 |

1210498-60-4 |

产品名称 |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

分子式 |

C26H15F6N5O3 |

分子量 |

559.428 |

IUPAC 名称 |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38) |

InChI 键 |

SLYSFFYBTFYZQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)

![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)